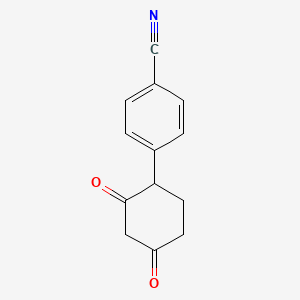

4-(2,4-二氧代环己基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

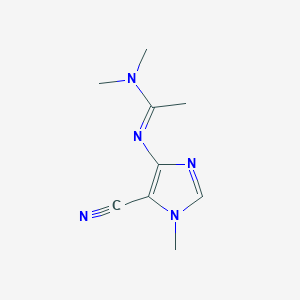

The synthesis of similar compounds involves various methods. One method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the use of ionic liquid as a recycling agent in the synthesis of benzonitrile . A different method involves the preparation of a new hydrazone derivative in an aqueous medium at room temperature .Chemical Reactions Analysis

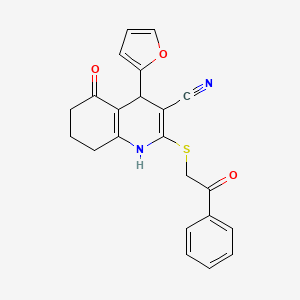

The chemical reactions involving similar compounds have been studied. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was synthesized and evaluated for their antimicrobial activity .科学研究应用

- Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. Researchers have explored conventional protection, selective amidation, and deprotective-cyclization approaches to achieve this .

- A notable development involves the selective dehydrogenative aromatization of the aforementioned diones. Under mild conditions, this process yields N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones .

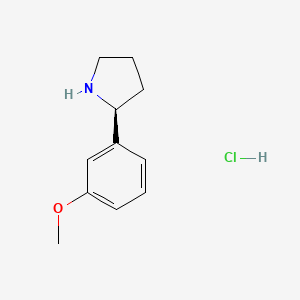

- While 2-quinolones have received significant attention, the potential of N-substituted quinolones remains underexplored. These derivatives can exhibit distinct biological activities compared to unsubstituted analogs .

- Substituted N-aryl/alkyl-2-quinolones constitute the main scaffold for bioactive compounds with diverse properties, including antidepressant, antiangiogenic, antiproliferative, and immunomodulatory effects .

- The 2-quinolone framework appears in various natural products and bioactive pharmaceuticals. Researchers continue to investigate its presence and significance .

- Although not directly related to the compound itself, recent research has explored the green synthesis of benzonitrile using ionic liquids (ILs) with multiple roles .

- Ethyl 3-(2,4-dioxocyclohexyl)propanoate can be further modified to yield other derivatives. For instance, esterification followed by acid treatment leads to 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester .

Synthesis of N-Substituted 4,4a,5,6-Tetrahydroquinoline-2,7(1H,3H)-diones

Selective Dehydrogenative Aromatization

Bioactivity Studies

Structural Motif in Natural Products

Green Synthesis of Benzonitrile

Derivatives and Spectroscopic Analysis

作用机制

Target of Action

Similar compounds have been found to have antimicrobial activity . Therefore, it’s possible that 4-(2,4-Dioxocyclohexyl)benzonitrile may also interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the structure of the compound and its potential antimicrobial activity, it could interact with its targets in a way that disrupts their normal function, leading to the death of the bacteria .

Biochemical Pathways

Similar compounds have been found to affect the synthesis of essential bacterial proteins . This could potentially lead to the disruption of critical cellular processes, ultimately leading to cell death.

Result of Action

If the compound does indeed have antimicrobial activity, its action could result in the disruption of essential cellular processes in bacteria, leading to cell death .

安全和危害

Safety data sheets provide information about the hazards of a chemical and the associated safety measures. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can be harmful if swallowed or in contact with skin .

未来方向

Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7 (1H,3H)-diones. A facile process for the selective dehydrogenative aromatization of these diones was developed to afford the corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2 (1H)-ones and N-substituted 7-hydroxyquinolin-2 (1H)-ones under mild conditions .

属性

IUPAC Name |

4-(2,4-dioxocyclohexyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNSZACCQOMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)

![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)